3xFLAG Peptide Competitive Elution Outperforms Acidic Elution and Prevents Antibody Chain Contamination
Direct comparative elution studies using Anti-FLAG M2 magnetic beads demonstrate that competitive elution with 3xFLAG peptide (100-150 ng/µL, 30 min incubation) and acidic pH (2.5-3.0) elution with 0.1 M glycine-HCl (<10 min) are the most efficient elution methods for FLAG-tagged proteins, while alkaline elution (pH 8-10) is ineffective [1]. Importantly, competitive elution with 3xFLAG peptide produces eluates free of contaminating antibody light and heavy chains, whereas SDS-PAGE loading buffer elution causes M2 antibody denaturation and co-elution of antibody chains that interfere with subsequent Western blot detection [1][2].
| Evidence Dimension | Elution efficiency and eluate purity |
|---|---|
| Target Compound Data | 3xFLAG peptide (100-150 ng/µL, 30 min incubation) produces antibody chain-free eluate |
| Comparator Or Baseline | Acidic elution (0.1 M glycine-HCl, pH 2.5-3.0, <10 min); SDS-PAGE loading buffer elution; alkaline elution (pH 8-10, ineffective) |
| Quantified Difference | 3xFLAG peptide and acidic elution are most efficient; 3xFLAG peptide uniquely avoids antibody chain contamination |
| Conditions | Anti-FLAG M2 magnetic beads with FLAG-BAP N-terminal and C-terminal fusion proteins in TBS buffer |
Why This Matters
Procurement of 3xFLAG peptide is essential for workflows requiring native, antibody-free protein elution for downstream functional assays or mass spectrometry.
- [1] Sigma-Aldrich. (n.d.). Anti-FLAG® M2 Magnetic Beads Technical Article. View Source
- [2] AlpVHHs. (2022). 3×Flag Peptide Product Page (APK051). View Source
